3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Physicochemical profiling Ionization state Drug-likeness

For SPR campaigns requiring bidentate hydrogen-bond donation, sourcing a sulfonamide with both a free 3-amino group and a pyridin-2-ylmethyl N,O-chelating side chain is challenging. This compound solves that by providing a dual-donor pharmacophore (NH₂ + SO₂NH) distinct from amino-devoid analogs. • Dual H-bond scaffold: Privileged for kinase hinge regions and metalloprotease active sites. • Site-selective derivatization: The free 3-amino group enables acylation, sulfonylation, or diazotization without protecting the sulfonamide nitrogen. • SPR reference tool: Use the predicted pKa (9.44) and pyridine-N positional isomerism to quantify effects on permeability and metabolic stability.

Molecular Formula C12H12ClN3O2S
Molecular Weight 297.76 g/mol
CAS No. 1036494-30-0
Cat. No. B1518828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
CAS1036494-30-0
Molecular FormulaC12H12ClN3O2S
Molecular Weight297.76 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C12H12ClN3O2S/c13-11-5-4-10(7-12(11)14)19(17,18)16-8-9-3-1-2-6-15-9/h1-7,16H,8,14H2
InChIKeyDYTICOABWVRJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide Procurement & Differentiation


3-Amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 1036494-30-0) is a synthetic sulfonamide derivative with the molecular formula C12H12ClN3O2S and a molecular weight of 297.76 g/mol . It belongs to the pyridinylmethyl benzenesulfonamide subclass, characterized by a 3-amino-4-chloro substitution pattern on the phenyl ring and an N-(pyridin-2-ylmethyl) side chain . This compound is commercially available from several specialty chemical suppliers for research purposes, with catalog listings confirming its identity and purity specifications (typically ≥95%) . Due to the absence of published, peer-reviewed biological activity data for this specific compound, its differentiation from structurally related sulfonamides must currently be inferred from its unique physicochemical and structural features, as detailed in the quantitative evidence sections below. High‑strength, direct head‑to‑head comparative evidence is limited at the time of this analysis.

Unique Substitution Pattern 3-amino, 4-chloro and N-(pyridin-2-ylmethyl) side chain creates a pharmacophore not replicated by close analogs
Commercial Availability Supplied by specialty chemical vendors with reported purity specifications; verify lot-specific COA before use
Research-Grade Context No published bioactivity data; differentiation relies on structural and physicochemical profiling for library or SPR studies

Why Generic Substitution Is Scientifically Unjustified


In‑class sulfonamides bearing a pyridin-2-ylmethyl moiety should not be considered interchangeable without quantitative justification. Even minor structural modifications—such as the position of the pyridinyl nitrogen (2‑ylmethyl vs. 3‑ylmethyl), the presence or absence of the 3‑amino group, or a change from chloro to nitro substitution—can drastically alter hydrogen‑bonding capacity, electronic distribution, logP, pKa, and target‑binding geometry . For example, the 3‑pyridinylmethyl isomer (CAS 1036458-34-0) exhibits a predicted logP of 3.85 [1], while the amino‑devoid analog 3‑chloro‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide (CAS 667913-42-0) has a molecular weight of only 282.75 Da . The target compound’s unique combination of an electron‑donating 3‑amino group, an electron‑withdrawing 4‑chloro group, and a bidentate N,O‑chelating pyridin-2-ylmethyl side chain creates a pharmacophore not replicated by any commercially available close analog. Substituting any of these features risks altering solubility, metabolic stability, and binding affinity in ways that cannot be predicted without experimental data. Therefore, procurement decisions must be guided by the specific structural identity of CAS 1036494-30-0 rather than assumptions of class‑level equivalence.

Positional Isomerism Pyridine nitrogen position (2- vs 3-ylmethyl) alters intramolecular H-bond potential, which may shift logP and binding geometry without direct experimental evidence.
Amino Deletion Removal of the 3-amino group eliminates a bidentate H-bond donor, possibly compromising interactions with targets that require dual donor engagement.
Core / Substituent Changes Chloro-to-nitro switch or sulfonamide-to-benzoate replacement alters electronic distribution and steric profile, making class-level substitution assumptions unreliable.

Quantitative Differentiation Evidence vs. Closest Analogs


Predicted pKa Modulation by the 3-Amino Group

The predicted pKa of 3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is 9.44±0.50 . This value reflects a composite of the sulfonamide NH (typically ~10–11) and the aromatic 3‑NH₂ group (conjugate acid pKa ~4–5 for anilinium). In contrast, the amino‑devoid analog 3‑chloro‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide (CAS 667913‑42‑0) would exhibit a sulfonamide‑dominated pKa closer to ~10.2–10.5 (estimated by analogy). The shift of approximately 0.8–1.1 log units indicates that at physiological pH 7.4, the target compound carries a different net charge distribution compared to the amino‑free analog, directly impacting solubility, permeability, and protein binding.

Predicted pKa
Predicted
pKa 9.44 ± 0.50
vs
~10.2–10.5
(amino‑devoid analog)
Supports ionization-state differentiation in assays
Predicted; comparator estimated by analogy. Experimental verification recommended.
Physicochemical profiling Ionization state Drug-likeness

Molecular Weight and Hydrogen-Bond Donor Capacity

The target compound (MW 297.76 g/mol; formula C₁₂H₁₂ClN₃O₂S) possesses two hydrogen‑bond donors (sulfonamide NH and aromatic NH₂) and five hydrogen‑bond acceptors . The closest commercially listed analog, 3‑chloro‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide (CAS 667913‑42‑0; MW 282.75; formula C₁₂H₁₁ClN₂O₂S), lacks the 3‑amino group and therefore has only one H‑bond donor and four H‑bond acceptors . The molecular weight increase of 15.01 Da (one additional nitrogen) and the additional H‑bond donor directly impact the compound’s ability to engage in directional intermolecular interactions with biological targets, particularly those requiring dual H‑bond donor motifs such as kinase hinge regions or protease active sites.

MW & H-Bond Donors
Structural comparison
MW 297.76
HBD 2, HBA 5
vs
MW 282.75
HBD 1, HBA 4
Enables dual H-bond donor engagement for target studies
Based on molecular formulas. No bioactivity data available.
Medicinal chemistry Pharmacophore design Rule-of-five

Predicted logP vs. 3-Pyridinylmethyl Positional Isomer

The 3‑pyridinylmethyl positional isomer of the target compound (CAS 1036458‑34‑0, where the pyridine nitrogen is at the meta position relative to the methylene linker) has a predicted logP of 3.85 [1]. While an experimentally determined logP for the target 2‑pyridinylmethyl isomer is not available in public databases, the altered position of the pyridinyl nitrogen is expected to modulate logP by approximately 0.3–0.5 log units due to differences in intramolecular hydrogen bonding and dipole moment orientation. The 2‑pyridinylmethyl isomer can form a more stable intramolecular N–H···N hydrogen bond between the sulfonamide NH and the pyridine nitrogen, reducing solvent‑exposed polarity compared to the 3‑pyridinylmethyl isomer, which lacks this geometry.

Predicted logP
Class-level inference
Estimated lower
than 3‑isomer
vs
3‑isomer
logP 3.85
Informs isomer-specific ADME property interpretation
ΔlogP ≈ -0.3 to -0.5 inferred; experimental confirmation needed.
Lipophilicity ADME prediction Isomer differentiation

Predicted Density and Boiling Point as QC Discriminators

The predicted density of 3-amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is 1.430±0.06 g/cm³ and the predicted boiling point is 500.5±60.0 °C . These values reflect the compound’s solid‑state packing efficiency and thermal stability. In contrast, the amino‑devoid analog 3‑chloro‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide does not have reported density or boiling point data in standard databases , indicating a data gap for comparator compounds. The experimentally measurable density serves as a batch‑to‑batch quality‑control parameter; deviation >0.06 g/cm³ from the predicted value may indicate polymorphism, solvate formation, or impurity contamination.

Density & Boiling Point
Predicted
1.430 ± 0.06 g/cm³
BP 500.5 ± 60.0 °C
Serves as QC benchmark for solid-state characterization
Comparator data unavailable; deviation may indicate polymorphism or impurity.
Physicochemical characterization Formulation development Quality control

Structural Authentication via Unique Catalog Identifier

3-Amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is listed under the unique catalog number BI20157 by A2B Chem, with explicit verification of CAS 1036494-30-0, molecular formula C12H12ClN3O2S, and molecular weight 297.7606 . The closest analog carried by the same supplier is ethyl 3-amino-4-((pyridin-4-ylmethyl)amino)benzoate (catalog BI20158, CAS 1220018-24-5, C15H17N3O2, MW 271.3144) , which differs in three critical features: (i) replacement of the sulfonamide with a benzoate ester, (ii) relocation of the pyridinyl nitrogen to the 4‑position, and (iii) insertion of an additional NH spacer between the phenyl ring and the pyridinylmethyl group. This catalog‑level differentiation confirms that the target compound occupies a distinct chemical space not replicated by adjacent catalog entries.

Catalog Identity
Specification review
BI20157
CAS 1036494-30-0
vs
BI20158
(different core)
Ensures procurement integrity via unique catalog identifier
Verified CAS; adjacent catalog entries are structurally distinct.
Procurement integrity Catalog cross-referencing CAS verification

Recommended Procurement and Application Scenarios


Sulfonamide Pharmacophore Library with Additional H-Bond Donor

In fragment‑based or combinatorial library design, the target compound’s dual hydrogen‑bond donor capacity (NH₂ + SO₂NH) makes it a privileged scaffold for probing targets that require bidentate H‑bonding, such as kinase hinge regions, metalloprotease active sites, or bacterial dihydropteroate synthase. Its procurement is recommended over the amino‑devoid analog (CAS 667913-42-0) for any screening campaign where dual donor engagement is hypothesized.

Physicochemical Benchmarking of Pyridinylmethyl Isomers in ADME

The predicted pKa (9.44) and the inferred logP shift relative to the 3‑pyridinylmethyl isomer [1] position this compound as a useful tool for systematic structure‑property relationship (SPR) studies. Researchers can use it as a reference compound to quantify the effect of pyridine nitrogen position on Caco‑2 permeability, microsomal stability, and plasma protein binding across a matched molecular pair series.

Quality-Control Standard for Solid-State Characterization

The predicted density (1.430 g/cm³) provides a quantitative reference for solid‑state characterization. QC laboratories can use this value for polymorph screening by PXRD and DSC, establishing acceptance criteria for batch release. Any observed density deviation >0.06 g/cm³ warrants further investigation for solvate or impurity formation before compound use in biological assays.

Synthetic Intermediate via Free 3-Amino Derivatization

The free aromatic 3‑amino group enables site‑selective derivatization (acylation, sulfonylation, reductive amination, diazotization) that is not possible with the amino‑devoid analog (CAS 667913-42-0). This makes the compound a versatile synthetic intermediate for generating focused libraries of N‑substituted sulfonamides without requiring protecting‑group strategies on the sulfonamide nitrogen.

Application
Selection Property
Validation Focus
Sulfonamide Pharmacophore Library Design
Bidentate H‑bond donor capacity (NH₂ + SO₂NH)
Verify target engagement requiring dual H‑bond donor motifs
Pyridinylmethyl Isomer ADME Profiling
Ionization and lipophilicity profile
Isomer-specific permeability and protein binding review
Solid‑State QC Standard
Reported solid‑state density benchmark
Batch consistency check via PXRD/DSC; polymorph or impurity investigation
Synthetic Intermediate Derivatization
Free 3‑amino site for selective reactions
Derivatization efficiency and product purity assessment
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